molecular formula C14H19NO3 B1326018 Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate CAS No. 951885-80-6

Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate

Cat. No. B1326018
CAS RN: 951885-80-6
M. Wt: 249.3 g/mol
InChI Key: YZYRRRNQYWZTKZ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate is an organic compound . It is also known by its synonyms: ethyl 4-[3-(dimethylamino)phenyl]-4-oxobutanoate and Benzenebutanoic acid, 3-(dimethylamino)-γ-oxo-, ethyl ester .


Synthesis Analysis

The synthesis of a similar compound, (E)-N-(3-(3-(4(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide, also known as Quinolinecarboxamide Chalcone (QCC), was reported using aldol condensation and carboxamide formation method . The organic sample QCC was examined by FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate can be analyzed using various spectroscopic techniques. For instance, FT-IR, 1H NMR, 13C NMR, and mass spectroscopy were used to examine a similar compound, Quinolinecarboxamide Chalcone (QCC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate can be determined using various techniques. For instance, a similar compound, Quinolinecarboxamide Chalcone (QCC), was examined using FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques .

Scientific Research Applications

  • Photoreactions and Polymerization : Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate is involved in photoreactions. For instance, 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate can undergo photocyclization via remote hydrogen migration. This process is influenced by the stability and conformational flexibility of the biradical intermediates (Hasegawa et al., 1990).

  • Synthesis of Diverse Compounds : Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate is used as a precursor in the synthesis of various compounds. For instance, its reaction with diethyl oxalate in the presence of sodium hydride can yield diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which is a precursor for other derivatives (Obydennov et al., 2013).

  • Chemical Transformations and Catalysis : Ethyl 3-oxobutanoate, a related compound, is used in various chemical transformations. For example, its reaction with benzene in the presence of aluminum chloride leads to various products such as ethylbenzene and 3-phenylbutanoic acid (Kato & Kimura, 1979).

  • Crystal Structure and Antioxidant Properties : Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate derivatives have been studied for their crystal structure, Hirshfeld surface analysis, and antioxidant properties. For example, a novel pyrazole derivative synthesized from this compound was characterized using various spectroscopic methods and evaluated for its antioxidant susceptibilities (Naveen et al., 2021).

  • Medicinal Chemistry and Antimicrobial Activity : Some derivatives of Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate have been synthesized and evaluated for their antimicrobial activities. For instance, the compound ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized by a Knoevenagel condensation reaction, was evaluated for its antimicrobial susceptibilities (Kumar et al., 2016).

  • Enzymatic Reductions in Organic Chemistry : Ethyl 4-chloro-3-oxobutanoate, a similar compound, has been used in studies involving enzyme-catalyzed asymmetric reductions. This has implications in organic chemistry for the synthesis of stereochemically controlled compounds (Shimizu et al., 1990).

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, related to Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate, serves as an intermediate for the synthesis of various trifluoromethyl heterocycles, highlighting its importance in synthetic organic chemistry (Honey et al., 2012).

Mechanism of Action

Target of Action

Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate, also known as DMBA-Et or DMBA, is a synthetic compound used in scientific experiments , interact with various biological targets

Mode of Action

. This suggests that DMBA-Et may interact with its targets through a similar mechanism, leading to changes in the target’s function or structure.

Biochemical Pathways

For instance, indole derivatives, which share a similar structure to DMBA-Et, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that DMBA-Et may affect a wide range of biochemical pathways.

Pharmacokinetics

. This suggests that DMBA-Et may have similar properties, which could impact its bioavailability.

Action Environment

, suggesting that the action of DMBA-Et may be influenced by the presence of certain substances in its environment.

properties

IUPAC Name

ethyl 4-[3-(dimethylamino)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-14(17)9-8-13(16)11-6-5-7-12(10-11)15(2)3/h5-7,10H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYRRRNQYWZTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251497
Record name Ethyl 3-(dimethylamino)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate

CAS RN

951885-80-6
Record name Ethyl 3-(dimethylamino)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(dimethylamino)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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